Product packaging for Z-Tyr(tbu)-ome(Cat. No.:CAS No. 5068-29-1)

Z-Tyr(tbu)-ome

Cat. No.: B554264
CAS No.: 5068-29-1
M. Wt: 385.5 g/mol
InChI Key: IPRNNTJYTNRIDM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Tyr(tBu)-OMe, also known as N-Carbobenzoxy-O-tert-butyl-L-tyrosine methyl ester, is a protected amino acid derivative essential in peptide chemistry. It features a benzyloxycarbonyl (Z or Cbz) group on the alpha-amino group, a tert-butyl (tBu) ether protecting group on the phenolic hydroxyl side chain, and a methyl ester (OMe) on the C-terminal carboxylic acid . This multi-protection strategy is critical for achieving orthogonality in complex peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), allowing for selective deprotection without affecting other functional groups. The tert-butyl protection of the tyrosine side chain is a standard practice to prevent side reactions, such as alkylation, during the peptide assembly process . Tyrosine and its protected analogs are widely utilized in the synthesis of bioactive peptides and peptide libraries, serving as key intermediates for developing compounds that interact with biological targets like nucleic acids and proteins . Furthermore, tyrosine-based compounds demonstrate a remarkable propensity for self-assembly into structured architectures, such as nanofilms and organogels, making them valuable in materials science for creating biocatalysts, organic conducting films, and ion-selective membranes . This reagent is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO5 B554264 Z-Tyr(tbu)-ome CAS No. 5068-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNNTJYTNRIDM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147616
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-29-1
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5068-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Z Tyr Tbu Ome

Comprehensive Analysis of Synthetic Routes for Z-Tyr(tbu)-ome

Strategies for N-α-Benzyloxycarbonyl Protection of Tyrosine

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function of amino acids. Its introduction onto tyrosine is typically achieved by reacting tyrosine or its ester derivative with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base.

Reaction Mechanism: The amino group of tyrosine acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. The base neutralizes the hydrochloric acid generated during the reaction and helps maintain the nucleophilicity of the amino group.

Common Conditions: A common method involves dissolving tyrosine in an aqueous alkaline solution (e.g., using sodium hydroxide (B78521) or sodium carbonate) and then adding benzyl chloroformate, often in an organic co-solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The pH is carefully controlled, typically between 7 and 10, to optimize the reaction and minimize side products. After the reaction, the product is usually extracted and purified. google.comchembk.com

Yields: Reported yields for the N-α-benzyloxycarbonylation of tyrosine derivatives are generally high, often exceeding 80-90%. google.comchembk.com

Table 2.1.1: Strategies for N-α-Benzyloxycarbonyl Protection of Tyrosine

Starting MaterialProtecting AgentBaseSolvent SystemTypical YieldReferences
L-TyrosineBenzyl Chloroformate (Z-Cl)NaOH, Na₂CO₃Water/Organic (e.g., EtOAc, DCM)>80-90% google.comchembk.com
L-Tyrosine methyl esterBenzyl Chloroformate (Z-Cl)Na₂CO₃Water/AcOEtHigh google.com

Methods for O-tert-Butyl Protection of the Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group of tyrosine is relatively acidic and can be protected as a tert-butyl ether. This protection is crucial for preventing unwanted reactions during subsequent peptide coupling steps.

This is a prevalent method for introducing the tert-butyl ether protecting group onto the phenolic hydroxyl of tyrosine derivatives.

Reaction Mechanism: Isobutene, under acidic conditions, forms a tert-butyl carbocation, which then undergoes electrophilic attack on the phenolic oxygen.

Common Conditions: Typically, a protected tyrosine derivative, such as N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe), is dissolved in an anhydrous organic solvent like dichloromethane (DCM). Concentrated sulfuric acid (H₂SO₄) is added as a catalyst, followed by bubbling gaseous isobutene into the solution. The reaction is usually carried out at room temperature for several days (1-10 days) to ensure complete conversion. google.com

Yields: This method generally affords good to excellent yields, often in the range of 80-95%. google.com

Table 2.1.2.1: Acid-Catalyzed Isobutene tert-Butylation of Tyrosine Derivatives

Protected Tyrosine Precursortert-Butylating AgentCatalystSolventReaction ConditionsTypical YieldReferences
Z-Tyr-OMeIsobuteneH₂SO₄DCMRoom Temp., 1-10 days80-95% google.com
Z-D-Tyr-OMeIsobuteneH₂SO₄DCM25°C, 1-10 daysNot specified

While the acid-catalyzed addition of isobutene is common, other methods for tert-butylation of phenols exist and can be applied to tyrosine derivatives.

tert-Butyl Halides: Phenols can be alkylated with tert-butyl halides (e.g., tert-butyl chloride or bromide) in the presence of a base. However, these methods might require specific conditions or catalysts to achieve high yields and selectivity for the phenolic oxygen over potential side reactions. researchgate.net

tert-Butyl Acetate with Tf₂NH: A more recent approach utilizes tert-butyl acetate in the presence of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. This method has shown high yields and faster reaction times for tert-butylation of various carboxylic acids and alcohols, including phenols. thieme-connect.comnii.ac.jporganic-chemistry.org

Other tert-Butylating Agents: Various other tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate (B1259523) have been explored for tert-butylation, often requiring specific catalysts or conditions. organic-chemistry.org

Table 2.1.2.2: Alternative O-tert-Butyl Protection Methodologies for Tyrosine Phenol (B47542)

Tyrosine Derivativetert-Butylating Agent/MethodCatalyst/ConditionsTypical YieldReferences
L-TyrosineTf₂NH / tert-butyl acetateCatalytic Tf₂NH, room temp.Major product 68% (both phenol and carboxyl tert-butylated 33%) thieme-connect.comnii.ac.jp
PhenolsTf₂NH / tert-butyl acetateCatalytic Tf₂NH, room temp.High thieme-connect.comnii.ac.jporganic-chemistry.org
PhenolsDMF di-tert-butyl acetalNot specifiedHigh researchgate.net
Phenolst-butyl halidesPyridine or aliphatic amines, 20–30 °C, few hoursHigh researchgate.net

Esterification Techniques for the Carboxyl Group to Methyl Ester

The conversion of the carboxyl group of tyrosine to its methyl ester is a fundamental step, often performed early in the synthesis to facilitate subsequent reactions and improve solubility.

Thionyl Chloride (SOCl₂) Method: L-Tyrosine is reacted with thionyl chloride in methanol (B129727). Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and protonates the amino group, yielding the tyrosine methyl ester hydrochloride salt. This is a widely used and efficient method. google.comgoogle.com

Conditions: L-tyrosine is suspended in anhydrous methanol, and SOCl₂ is added dropwise, often at low temperatures, followed by refluxing. google.com

Yields: Yields for this method are typically high, often reported above 90%. google.com

Trimethylchlorosilane (TMSCl) Method: Trimethylchlorosilane in methanol is another effective reagent system for esterification. TMSCl acts as a mild Lewis acid, activating methanol for nucleophilic attack on the carboxyl group, and also generates HCl in situ. nih.gov

Conditions: The reaction is usually performed at room temperature for several hours. nih.gov

Yields: Good to excellent yields are reported for this method. nih.gov

Trimethylsilyldiazomethane (TMSCHN₂): This reagent is a safe and effective alternative for methyl esterification of carboxylic acids, including amino acids, under mild conditions. nih.govresearchgate.net

Fischer Esterification: While less commonly detailed for tyrosine in the provided snippets, the general Fischer esterification using methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) is a classical method for ester formation. mdpi.com

Table 2.1.3: Esterification Techniques for Tyrosine Carboxyl Group to Methyl Ester

Starting MaterialEsterification ReagentCatalyst/ConditionsTypical YieldReferences
L-TyrosineSOCl₂ / MethanolReflux, 4-6 hours92.2% google.com
L-TyrosineTMSCl / MethanolRoom Temp., 12-24 hoursGood to Excellent nih.gov
L-TyrosineTrimethylsilyldiazomethaneMild aqueous conditionsNot specified nih.govresearchgate.net
L-TyrosineMethanol / H₂SO₄Thin-film conditionsModerate mdpi.com

Sequential and Convergent Synthesis Approaches

Sequential Synthesis: A common sequential approach involves:

Esterification: Converting L-tyrosine to L-tyrosine methyl ester hydrochloride using methods like SOCl₂/MeOH. google.com

N-α-Benzyloxycarbonylation: Protecting the amino group of tyrosine methyl ester hydrochloride with benzyl chloroformate (Z-Cl) in the presence of a base to yield Z-Tyr-OMe. google.com

O-tert-Butylation: Protecting the phenolic hydroxyl group of Z-Tyr-OMe with isobutene under acidic catalysis (e.g., H₂SO₄ in DCM) to obtain the final product, this compound. google.com

Convergent Synthesis: While less explicitly detailed for this compound itself in the provided snippets, convergent synthesis in peptide chemistry involves preparing larger peptide fragments separately and then coupling them. For a single protected amino acid like this compound, the focus is more on the efficient sequence of protection steps rather than fragment coupling. However, the principle of preparing protected building blocks efficiently is central. slideshare.netacs.org

The order of protection can sometimes be varied. For instance, O-protection might precede N-protection or esterification in specific synthetic schemes, though the sequence described above is a widely adopted and efficient route. The key is to ensure that each step proceeds with high yield and minimal epimerization or side reactions.

Compound List

The following chemical compounds are mentioned in this article:

this compound (N-Benzyloxycarbonyl-O-(tert-butyl)-L-tyrosine methyl ester)

L-Tyrosine

Benzyl Chloroformate (Z-Cl)

Sodium Hydroxide (NaOH)

Sodium Carbonate (Na₂CO₃)

Ethyl Acetate (EtOAc)

Dichloromethane (DCM)

Isobutene

Sulfuric Acid (H₂SO₄)

Thionyl Chloride (SOCl₂)

Methanol (MeOH)

L-Tyrosine methyl ester hydrochloride

Trimethylchlorosilane (TMSCl)

Trimethylsilyldiazomethane (TMSCHN₂)

tert-Butyl Halides (e.g., tert-Butyl Chloride)

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

tert-Butyl Acetate

Di-tert-butyl dicarbonate (Boc₂O)

tert-Butyl trichloroacetimidate

N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe)

N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)

O-tert-Butyl-L-tyrosine (Tyr(tBu)-OH)

L-p-boronophenylalanine

N-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH)

N-Boc-L-tyrosine

N-Benzoyl-D-tyrosine methyl ester

Stereochemical Considerations in this compound Synthesis

Maintaining the stereochemical integrity of the L-tyrosine starting material throughout the synthesis is paramount. The chiral center at the alpha-carbon of tyrosine is susceptible to epimerization or racemization under certain reaction conditions.

Maintaining Chiral Purity during Protection and Derivatization

The introduction of protecting groups and the esterification step must be conducted under conditions that minimize or prevent racemization. For instance, the esterification of amino acids with alcohols, often catalyzed by mineral acids like sulfuric acid or thionyl chloride, can potentially lead to racemization if not carefully controlled acs.org. Similarly, the O-tert-butylation step, which typically employs acidic conditions, requires optimization to preserve the stereochemistry google.comthieme-connect.comorganic-chemistry.org.

The use of milder reagents and controlled reaction parameters is crucial. For example, while strong acids are common catalysts for tert-butylation, alternative methods employing catalysts like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can offer milder conditions for ester formation, potentially preserving chirality thieme-connect.com.

Analysis of Racemization Pathways and Mitigation Strategies

Racemization in peptide synthesis, and by extension in the synthesis of protected amino acids, can occur through several pathways, primarily involving the formation of enolates or oxazolone (B7731731) intermediates, often promoted by basic conditions or activated carboxylic acid derivatives rsc.orgmdpi.com. The alpha-proton of an amino acid is acidic and can be abstracted by a base, leading to an achiral enolate intermediate, which upon reprotonation, can lead to a mixture of stereoisomers mdpi.com.

To mitigate racemization during the synthesis of this compound:

Control of pH: Maintaining appropriate pH levels during reactions, particularly during Z-protection and esterification, is essential. For Z-protection, controlling the pH between 7-10 is recommended google.com.

Choice of Reagents and Catalysts: Selecting reagents and catalysts that are less prone to inducing epimerization is important. For example, while carbodiimide (B86325) coupling agents can cause racemization, specific additives like HOBt or Oxyma can inhibit this process highfine.com. For O-tert-butylation, catalysts like sulfuric acid are common, but their concentration and reaction time need careful management google.comorganic-chemistry.org.

Temperature Control: High temperatures can accelerate racemization pathways. Conducting reactions at moderate or ambient temperatures where possible helps maintain chiral purity google.com.

Minimizing Reaction Time: Prolonged exposure to reaction conditions that promote racemization should be avoided.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is key to achieving high yields and purity of this compound. This involves fine-tuning catalyst systems, reagent selectivity, solvent choice, and reaction kinetics.

Catalyst Systems and Reagent Selectivity

The choice of catalyst and reagents significantly impacts the yield and selectivity of each synthetic step.

Esterification: Thionyl chloride is a common reagent for methyl ester formation, but other acid catalysts like sulfuric acid or even enzymes could be explored for optimization chemicalbook.comacs.org.

O-tert-butylation: Acid catalysts such as sulfuric acid or isobutene are typically used for tert-butylation google.comorganic-chemistry.org. The efficiency and selectivity of these catalysts can be influenced by their concentration and reaction time. For instance, the use of bis(trifluoromethanesulfonyl)imide has been reported as an effective catalyst for tert-butylation of carboxylic acids and alcohols, offering good yields thieme-connect.com.

Z-Protection: Benzyloxycarbonyl chloride (Z-Cl) is a standard reagent for introducing the Z-group, with reactions typically performed under basic conditions to neutralize the HCl byproduct google.com.

Solvent Effects and Reaction Kinetics

Methanol: Commonly used for the esterification of amino acids, methanol serves as both a reactant and a solvent chemicalbook.com.

Dichloromethane (DCM): Often employed as a solvent for tert-butylation reactions due to its ability to dissolve many organic compounds and its relative inertness under acidic conditions google.com. However, DCM is a hazardous solvent with significant environmental concerns researchgate.nettandfonline.com.

tert-Butyl Acetate: Proposed as a solvent and reagent in a milder tert-butylation method thieme-connect.com.

Propylene (B89431) Carbonate (PC): Identified as a greener alternative to DCM and DMF in peptide synthesis, showing comparable yields and no epimerization in solution-phase chemistry researchgate.net.

The kinetics of these reactions are influenced by solvent polarity, reactant concentrations, and temperature. For instance, in enzymatic peptide synthesis, solvent choice can significantly impact reaction rates and substrate hydrolysis nih.gov. Understanding these kinetic profiles allows for the optimization of reaction times and conditions to maximize yield while minimizing side reactions nih.govresearchgate.net.

Green Chemistry Principles in this compound Synthesis

The synthesis of protected amino acids, including this compound, can be improved by adhering to green chemistry principles to reduce environmental impact and enhance sustainability.

Solvent Reduction/Replacement: Replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as propylene carbonate (PC) or bio-derived solvents is a key strategy researchgate.nettandfonline.com. Solvent-free methods, such as ball-milling, have also been developed for N-protection of amino acids, offering improved environmental impact acs.org.

Atom Economy: While direct synthesis pathways are preferred, optimizing reagent stoichiometry and minimizing by-products contributes to better atom economy.

Catalysis: Utilizing catalytic amounts of reagents rather than stoichiometric quantities reduces waste. The development of efficient and recyclable catalysts is also a goal thieme-connect.comorganic-chemistry.org.

Waste Minimization: Processes that generate less waste, particularly hazardous waste, are more sustainable. For example, avoiding excess reagents and optimizing purification steps can reduce waste streams rsc.org.

Energy Efficiency: Conducting reactions at lower temperatures or using methods like microwave irradiation can reduce energy consumption organic-chemistry.org.

Compound List:

this compound (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester)

References: rsc.org, mdpi.com, researchgate.net, nih.gov, nih.gov, tandfonline.com, rsc.org, nih.gov, nih.gov, acs.org, kobe-u.ac.jp, ontosight.ai, rsc.org, acs.org, molaid.com, frontiersin.org, mdpi.com, chemicalbook.com, researchgate.net, nih.gov, nih.gov, google.com, highfine.com, nih.gov, google.com, wikipedia.org, acs.org, lookchem.com, researchgate.net, thieme-connect.com, chemicalbook.com, researchgate.net, acs.org,

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, including complex derivatives like Z-Tyr(tbu)-ome. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their chemical environment, and the three-dimensional structure of the molecule.

Proton (¹H) NMR spectroscopy is fundamental in verifying the structure of this compound and tracking the progress of its synthesis through the characterization of its intermediates. google.com The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons within its structure.

In a study involving the synthesis of related compounds, the ¹H NMR spectrum of a similar structure, Boc-m-Tyr(tBu)-OMe, was recorded in deuterochloroform (CDCl₃). nih.govacs.org The spectrum showed signals for the aromatic protons, the α-proton of the amino acid backbone, and the protons of the tert-butyl and methyl ester groups. nih.govacs.org Specifically, the tert-butyl group protons typically appear as a sharp singlet due to their chemical equivalence.

The synthesis of this compound often involves intermediates such as Z-L-Tyr-OMe. google.com The ¹H NMR spectra of these intermediates are crucial for confirming the successful completion of each synthetic step. For instance, the introduction of the benzyloxycarbonyl (Z) group and the methyl ester can be confirmed by the appearance of their respective proton signals in the spectrum. The subsequent tert-butylation of the phenolic hydroxyl group to yield Z-L-Tyr(tbu)-OMe is monitored by the appearance of the characteristic tert-butyl proton signal. google.com

The analysis of diastereoisomeric dipeptides has demonstrated the power of ¹H NMR in confirming the optical purity at the chiral centers of the precursor amino acids. mdpi.com This highlights the capability of NMR to not only verify chemical structure but also to provide information on the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for a Structurally Related Compound

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.13t7.9
Aromatic Protons6.76–6.72m2.6
Aromatic Protons6.70d7.3
Amide NH6.22s
α-H5.07d8.1
CH₂ (benzyl)4.43dd14.1, 6.5
β-H3.07–2.91m
tert-Butyl1.42s
Methyl Ester1.40s
Data is for Boc-m-Tyr(tBu)-OMe and is illustrative of the types of signals observed for this compound. nih.govacs.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a comprehensive structural confirmation.

In research on related compounds, the ¹³C NMR spectrum of Boc-m-Tyr(tBu)-OMe in CDCl₃ revealed characteristic peaks for the carbonyl carbons of the ester and carbamate (B1207046) groups, the quaternary carbon of the tert-butyl group, and the various carbons of the aromatic ring and the amino acid backbone. nih.govacs.org The chemical shifts of these carbons are indicative of their electronic environment, providing further evidence for the correct assembly of the molecule.

The ¹³C NMR spectra are also instrumental in the characterization of synthetic intermediates. google.com For example, the successful esterification and protection of the amino and hydroxyl groups can be verified by the presence of the corresponding carbon signals at their expected chemical shifts.

Table 2: Representative ¹³C NMR Data for a Structurally Related Compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (ester)171.29
Carbonyl (carbamate)156.22
Aromatic C-O155.51
Aromatic C (quaternary)138.06
Aromatic CH129.63
Aromatic CH121.66
Aromatic CH116.58
Aromatic CH114.11
Quaternary C (tBu ether)82.38
Quaternary C (Boc)80.15
α-C54.97
β-C38.55
C(CH₃)₃ (tBu ether)28.45
C(CH₃)₃ (Boc)28.06
Data is for Boc-m-Tyr(tBu)-OMe and is illustrative of the types of signals observed for this compound. nih.govacs.org

Beyond standard one-dimensional NMR, advanced techniques such as two-dimensional (2D) NMR spectroscopy are invaluable for a more in-depth analysis of this compound. Experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can establish proton-proton correlations, helping to assign complex spin systems within the molecule. uzh.ch Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively, providing unambiguous assignment of both ¹H and ¹³C spectra.

These advanced methods are also crucial for assessing the conformational preferences of the molecule in solution. ucl.ac.uk The magnitude of coupling constants and the observation of through-space interactions via NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial arrangement of different parts of the molecule. Furthermore, high-field NMR is a powerful tool for purity assessment, capable of detecting and quantifying minor impurities that may not be visible with other analytical techniques. oeno-one.eu

Mass Spectrometry (MS) for Molecular Identity and Purity Determination

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive method used to confirm the identity of this compound and to assess its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like protected amino acids. researchgate.net In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the resulting ions are analyzed to determine their mass-to-charge ratio (m/z).

For this compound, ESI-MS is used to confirm its molecular weight. The technique typically shows the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. nih.govacs.org The observed m/z value is compared with the calculated molecular weight to verify the identity of the compound. ESI-MS is also a valuable tool for monitoring the progress of chemical reactions and for identifying byproducts in the synthesis of this compound. tu-darmstadt.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

For this compound, HRMS is employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, in a study of a related compound, Boc-m-Tyr(tBu)-OMe, HRMS was used to determine the exact mass of the molecular ion, which was found to be in excellent agreement with the calculated value. nih.govacs.org This level of accuracy is crucial for unequivocally identifying the compound and for ensuring its high purity, which is a critical requirement for its use in peptide synthesis and other research applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In this compound, the primary chromophore is the benzyloxycarbonyl (Z) group, which contains a benzene (B151609) ring. The aromatic side chain of the tyrosine residue also contributes to its UV absorption profile.

Research has shown that the aromatic chromophore of tyrosine and its derivatives exhibits a response to UV radiation that is sensitive to its environment. iosrjournals.org L-tyrosine in an aqueous solution, for instance, absorbs light at approximately 193 nm, 224 nm, and 275 nm. iosrjournals.org These absorption bands are attributed to ¹Lₐ and ¹Lₑ transitions within the phenol (B47542) ring of the side chain. iosrjournals.org The precise absorption maxima and their intensities for this compound can be influenced by the solvent and the presence of the protecting groups.

A typical UV-Vis spectrum of a tyrosine derivative is presented below, illustrating the characteristic absorption peaks.

Table 1: Representative UV-Vis Absorption Data for a Tyrosine Derivative

Wavelength (nm) Absorbance Transition
~275 Low π → π*
~224 High π → π*

Note: This table represents typical absorption regions for tyrosine derivatives; specific values for this compound may vary based on experimental conditions.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this technique, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution.

The purity of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high purity of over 98.5% is often required for applications in peptide synthesis. ruifuchemical.com The retention time of this compound in an HPLC system is dependent on the specific conditions, such as the column type, mobile phase composition, and flow rate.

Table 2: Illustrative HPLC Purity Data for a Protected Tyrosine Derivative

Compound Retention Time (min) Purity (%)
Z-Tyr(tbu)-OH·DCHA Not specified >98.5

This table provides an example of purity data for related compounds as specific chromatograms for this compound are not publicly available.

Following its synthesis, this compound often requires purification to remove byproducts and unreacted starting materials. Flash column chromatography is a rapid and efficient method for this purpose. rochester.eduucsb.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate the components of a mixture based on their polarity. rochester.edu

For the purification of this compound, a solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC) to achieve optimal separation. ucsb.edu The crude product is loaded onto the column, and the eluent is pushed through using positive pressure, allowing for faster separation than traditional gravity chromatography. hawachhplccolumn.com Fractions are collected and analyzed, often by TLC or HPLC, to identify those containing the pure this compound. The use of pre-packed silica gel columns can enhance the reproducibility and efficiency of the purification process. hawachhplccolumn.comcam.ac.uk

Table 3: General Parameters for Flash Column Chromatography

Parameter Description
Stationary Phase Silica Gel 60
Mobile Phase Typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The exact ratio is optimized for the specific separation.
Loading Technique The crude sample is dissolved in a minimal amount of a suitable solvent and applied to the top of the column.
Elution The solvent is passed through the column under pressure.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are crucial for studying chiral molecules like this compound, providing information about their stereochemistry and conformation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. biorxiv.org This technique is particularly sensitive to the secondary structure of peptides and the local environment of chromophores within a chiral molecule. subr.edu For this compound, CD spectroscopy can be used to confirm its enantiomeric purity and to study its conformational preferences in solution.

The CD spectrum of a peptide or amino acid derivative is characterized by specific bands that correspond to different electronic transitions. bbk.ac.uk In the far-UV region (below 240 nm), the spectrum is dominated by the amide backbone transitions and can reveal the presence of secondary structural elements like helices, sheets, or random coils. biorxiv.orgsubr.edu The near-UV region (250-320 nm) provides information about the environment of aromatic amino acid side chains, such as the tyrosine in this compound. bbk.ac.uk The presence of the Z-group will also contribute to the CD spectrum.

Studies on tyrosine-containing peptides have shown that the CD signal is sensitive to the local conformation and interactions of the tyrosine residue. nih.govnih.gov Changes in the CD spectrum upon altering solvent polarity or temperature can provide insights into the conformational flexibility of this compound.

Table 4: Typical CD Spectral Regions and Their Structural Implications for Peptides

Wavelength Region (nm) Chromophore Structural Information
< 240 (Far-UV) Peptide bond Secondary structure (α-helix, β-sheet, random coil)

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of molecules. numberanalytics.com These methods involve measuring the current response of a compound to a varying applied potential. researchgate.net

For this compound, the tyrosine residue is electrochemically active and can be oxidized. The benzyloxycarbonyl group may also exhibit electrochemical activity. Cyclic voltammetry can provide information on the oxidation potential of the tyrosine moiety within the protected amino acid derivative. researchgate.net This data can be valuable for understanding the potential for oxidative side reactions during peptide synthesis or for the development of electrochemical sensors. The electrochemical behavior of tyrosine and its derivatives is often complex, involving proton-coupled electron transfer processes. acs.org

Research on related tyrosine-containing compounds has demonstrated that cyclic voltammetry can be used to study their redox behavior. researchgate.netresearchgate.net The peak potentials observed in a cyclic voltammogram are characteristic of the specific redox processes occurring at the electrode surface.

Table 5: Key Parameters in Cyclic Voltammetry

Parameter Description
Anodic Peak Potential (Epa) The potential at which the peak oxidation current occurs.
Cathodic Peak Potential (Epc) The potential at which the peak reduction current occurs.

Cyclic Voltammetry Studies of this compound Derivatives

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized to investigate the redox properties of chemical compounds. In the context of derivatives of this compound, which is a protected form of the amino acid tyrosine, CV studies are instrumental in understanding the electron transfer capabilities of the tyrosine moiety once the protecting groups are removed and the peptide is part of a larger molecular assembly. Research in this area often involves the synthesis of peptides where this compound or similar protected tyrosine analogues serve as building blocks. Following deprotection, the resulting tyrosine-rich peptides can be subjected to electrochemical analysis.

One such study focused on the electrochemical behavior of a synthesized tyrosine-rich peptide nanofilm (YYACAYY). acs.org The synthesis of this peptide involved the use of Fmoc/tBu chemistry, a strategy that, like the use of this compound, employs a tert-butyl group to protect the hydroxyl function of tyrosine during peptide assembly. acs.org After the synthesis and deprotection of the peptide, its redox activity was evaluated.

The investigation of the peptide nanofilms via cyclic voltammetry revealed specific electrochemical characteristics. The densely packed tyrosine residues within the nanofilm exhibited redox-active behavior. acs.org The cyclic voltammetry was performed in a 0.1 M NaCl solution with a pH of 6.5, using a Ag/AgCl electrode. The potential was swept in the range of 0.4 to 1.6 V at a scan rate of 50 mV s⁻¹. acs.org

The key finding from the cyclic voltammetry analysis was the observation of a significant oxidation peak at approximately 0.9 V. acs.org This peak is indicative of the oxidation of the tyrosine residues within the peptide film, leading to the formation of tyrosyl radicals (Tyr → Tyr•). acs.org This process is a one-electron oxidation of the phenol side chain of tyrosine. The ability to form these radicals is crucial for the diverse biological functions of tyrosine, including its role in enzymatic catalysis and electron transfer pathways. nih.gov The study demonstrated that even in a synthetic peptide assembly, the fundamental redox properties of tyrosine can be retained and characterized. acs.org

The research highlights how derivatives originating from protected tyrosine, such as this compound, contribute to the creation of electrochemically active materials. The initial protection allows for precise chemical synthesis, and subsequent deprotection unmasks the redox-active phenolic group of tyrosine, which can then be studied using techniques like cyclic voltammetry.

Parameter Value Significance Source
AnalyteYYACAYY Peptide NanofilmA synthetic peptide rich in tyrosine. acs.org
TechniqueCyclic Voltammetry (CV)Used to study the redox properties of the peptide film. acs.org
Electrolyte0.1 M NaCl (pH 6.5)The medium in which the electrochemical measurement was conducted. acs.org
ElectrodeAg/AgClThe reference electrode used in the CV experiment. acs.org
Potential Range0.4–1.6 VThe voltage window scanned during the experiment. acs.org
Scan Rate50 mV s⁻¹The speed at which the potential was varied. acs.org
Oxidation Peak (Epa)~0.9 VThe potential at which the oxidation of tyrosine to tyrosyl radical occurs. acs.org

Mechanistic Studies of Protecting Group Manipulation

Mechanisms of Z-Group Deprotection

The benzyloxycarbonyl (Z or Cbz) group is a well-established urethane-type protecting group for amines, introduced by Bergmann and Zervas. thieme-connect.de Its removal is most commonly achieved through reductive cleavage, specifically catalytic hydrogenation or transfer hydrogenation, which targets the labile benzyl-oxygen bond. thieme-connect.de

Catalytic hydrogenation is the most prevalent method for Z-group deprotection. The mechanism involves the use of a transition metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen gas (H₂). thieme-connect.detotal-synthesis.com The process can be summarized in the following steps:

Adsorption: Both the Z-protected amino acid and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Hydrogenolysis: The catalyst facilitates the cleavage of the benzylic C-O bond. The reaction proceeds via hydrogenolysis, where hydrogen atoms are added across the bond, leading to its rupture.

Product Formation: The cleavage results in the formation of an unstable carbamic acid intermediate, the free amine, and toluene (B28343) as a byproduct.

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the deprotected primary amine. thieme-connect.de

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, which can be cumbersome and hazardous. mdma.ch This method employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid (HCOOH), ammonium (B1175870) formate (B1220265) (HCOONH₄), cyclohexene (B86901), and cyclohexadiene. thieme-connect.demdma.ch The mechanism is similar to catalytic hydrogenation, with the donor molecule transferring hydrogen to the substrate on the catalyst surface. mdma.ch Formic acid, in particular, is an effective hydrogen donor for use with 10% Pd/C and is also a good solvent for many peptides. mdma.ch

Table 1: Comparison of Hydrogen Donors for Z-Group Deprotection by Transfer Hydrogenation

Hydrogen Donor Catalyst Conditions Efficacy
Hydrogen Gas (H₂) 10% Pd/C Atmospheric pressure, 60°C Effective, but requires specialized equipment
Formic Acid (HCOOH) 10% Pd/C Room temperature Convenient and effective with less expensive catalyst
Ammonium Formate (HCOONH₄) 10% Pd/C Room temperature Rapid and efficient
Cyclohexene Palladium Black 65°C Rapid, but requires more reactive catalyst and higher temperature
Cyclohexadiene Palladium Black Room temperature More efficient than cyclohexene at lower temperatures

This table presents a summary of common hydrogen sources used in the reductive cleavage of the Z-group.

While hydrogenation is the standard method, certain substrates may be sensitive to these conditions (e.g., those containing sulfur or reducible double bonds). highfine.com In such cases, alternative cleavage methods are employed.

Strong Acid Cleavage: The Z-group can be removed by treatment with strong acids. A common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH). highfine.comresearchgate.net The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (an SN2 reaction), leading to the formation of benzyl (B1604629) bromide, the unstable carbamic acid, and subsequent decarboxylation. total-synthesis.com Other strong acids like liquid hydrogen fluoride (B91410) (HF) can also be used. researchgate.net

Lewis Acid Cleavage: Lewis acids can also facilitate Z-group removal. Reagents such as BBr₃ are effective for this purpose. researchgate.net

Reduction by Sodium in Liquid Ammonia: This method, known as the Birch reduction, can also cleave the Z-group but is less commonly used due to its harsh conditions. highfine.com

Mechanisms of tert-Butyl Group Cleavage

The tert-butyl (tBu) group is frequently used to protect the phenolic hydroxyl group of tyrosine. Its key characteristic is its stability to a wide range of conditions, including catalytic hydrogenation and basic hydrolysis, while being highly susceptible to cleavage by strong acids. peptide.com This property makes it orthogonal to the Z-group. peptide.com

The standard procedure for removing tBu ethers involves treatment with trifluoroacetic acid (TFA). peptide.comthermofisher.com The mechanism is classified as an SN1 reaction:

Protonation: The ether oxygen is protonated by the strong acid (TFA).

Carbocation Formation: The protonated ether cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and the deprotected tyrosine side chain.

Cation Trapping: The released tert-butyl cation is a reactive electrophile that can cause side reactions, most notably the re-alkylation of electron-rich amino acid side chains like tryptophan or tyrosine itself. nih.govcommonorganicchemistry.com To prevent this, "scavengers" are added to the cleavage mixture.

Scavenger Action: Scavengers are nucleophilic species that efficiently trap the tert-butyl cation. nih.govacs.org Common scavengers include water, triisopropylsilane (B1312306) (TIS), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comiris-biotech.de The tert-butyl cation can react with TFA to form tert-butyl trifluoroacetate, which is also an alkylating agent. Scavengers are essential for removing both the free cation and this ester byproduct. nih.govresearchgate.net

Table 2: Common Scavengers Used in TFA-Mediated tBu Deprotection

Scavenger Function Target Residues
Water (H₂O) Traps tert-butyl cations General use, especially for Tyr(tBu), Ser(tBu), Thr(tBu)
Triisopropylsilane (TIS) Reduces carbocations Trp, general cation scavenger
Thioanisole Soft nucleophile, traps cations Trp, Met, Cys
1,2-Ethanedithiol (EDT) Reduces sulfoxides, traps cations Cys, Met, Trp
Phenol (B47542) Aromatic scavenger, traps cations Arg, Trp

This table outlines frequently used scavengers and their primary roles in preventing side reactions during TFA cleavage. thermofisher.comacs.orgiris-biotech.deresearchgate.netwpmucdn.com

The concept of orthogonality is critical in multi-step peptide synthesis. peptide.com A set of protecting groups is considered orthogonal if each group can be selectively removed in any order without affecting the others. The Z/tBu pair is a classic example of an orthogonal set. The Z-group is labile to hydrogenation but stable to acidolysis with TFA, whereas the tBu group is labile to TFA but stable to hydrogenation. peptide.com

This orthogonality allows for the selective deprotection of the tyrosine side chain in Z-Tyr(tbu)-ome. Treatment with a standard TFA "cocktail" (e.g., TFA/TIS/H₂O 95:2.5:2.5) will efficiently cleave the tert-butyl ether while leaving the Z-group and the methyl ester intact. sigmaaldrich.com Conversely, subjecting the molecule to catalytic hydrogenation (e.g., H₂ over Pd/C) will remove the Z-group while leaving the tBu and methyl ester groups untouched. thieme-connect.de Some Lewis acids, such as ZnBr₂, have been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, though N-Boc and N-trityl groups were found to be labile under these conditions. nih.gov

Mechanisms of Methyl Ester Hydrolysis (Saponification)

The C-terminal methyl ester is typically removed by base-catalyzed hydrolysis, a reaction known as saponification. cdnsciencepub.commasterorganicchemistry.com The Z and tBu groups are generally stable under the mild basic conditions used for this procedure.

The mechanism of saponification is a nucleophilic acyl substitution: masterorganicchemistry.com

Nucleophilic Attack: A hydroxide (B78521) ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. masterorganicchemistry.comnih.gov

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming the carboxylate salt and methanol (B129727). masterorganicchemistry.com

Protonation: A final acidic workup step is required to protonate the carboxylate salt and yield the free carboxylic acid. masterorganicchemistry.com

A potential side reaction during the saponification of amino acid derivatives is racemization at the α-carbon. cdnsciencepub.com However, this risk is generally considered low for standard amino acid esters under carefully controlled, non-heated conditions. cdnsciencepub.comchemicalforums.com The use of lithium hydroxide (LiOH) is often favored as it can lead to efficient hydrolysis under mild conditions, minimizing side reactions. chemicalforums.comgoogle.com

Table 3: Relative Saponification Rates of Amino Acid Methyl Esters

Amino Acid Ester N-Substituent Relative Rate Constant (k₂)
Glycine Methyl Ester None 1.00 (Reference)
Alanine Methyl Ester None Lower than Glycine
Leucine Methyl Ester None Lower than Glycine
Glycine Methyl Ester N-Acetyl Slightly altered from unsubstituted
Glycine Methyl Ester N-Methyl Significantly reduced (factor of ~10)

This table provides a qualitative comparison of saponification rates, showing the influence of the amino acid side chain and N-substitution. Data is conceptualized based on findings that N-methylation significantly reduces hydrolysis rates. cdnsciencepub.com

Side Reactions and Impurity Formation during Protecting Group Chemistry

A significant side reaction occurs during the acid-catalyzed deprotection of the tBu group from the tyrosine side chain. The cleavage of the tBu ether with a strong acid like TFA generates a stable tert-butyl cation. This electrophilic cation can then react with the electron-rich aromatic ring of the deprotected tyrosine, resulting in re-alkylation at an ortho position to the hydroxyl group. This leads to the formation of ring-alkylated impurities. To mitigate this, "scavenger" reagents, such as triisopropylsilane (TIS) or thioanisole, are often included in the cleavage cocktail to trap the tert-butyl cation before it can react with the desired product. mdpi.com

During the removal of the Z-group via catalytic hydrogenation, while generally a clean process, incomplete reactions can leave starting material present. Over-hydrogenation is also a potential issue in molecules with other reducible functional groups, though this is not a primary concern for the core structure of this compound itself.

The saponification of the methyl ester (OMe) is carried out under basic conditions. A well-known risk associated with the exposure of amino acid derivatives to a base is racemization at the α-carbon. While typically slow for methyl esters under controlled conditions (e.g., low temperature), prolonged exposure or the use of stronger bases can lead to the loss of stereochemical integrity, resulting in the formation of the D-enantiomer as an impurity.

In the synthesis of the parent compound itself, such as the introduction of the tBu group onto Z-L-Tyr-OMe using isobutene and an acid catalyst, side reactions can include the formation of di-tert-butylated products or polymerization of the isobutene. google.com

ProcessConditionsPotential Side ReactionResulting Impurity
tBu Group RemovalStrong acid (e.g., TFA)Electrophilic aromatic substitution by released tBu cationRing-alkylated Tyr derivative
OMe Group RemovalBase-mediated hydrolysis (Saponification)Racemization at the α-carbonD-Tyr derivative
Z Group RemovalCatalytic Hydrogenation (H₂, Pd/C)Incomplete reactionResidual Z-protected starting material
tBu Group IntroductionIsobutene, H₂SO₄Over-alkylationDi-tert-butylated product

Applications in Advanced Organic Synthesis

Utilization in Peptide Synthesis as a Monomer Building Block

Z-Tyr(tbu)-ome is a valuable monomeric unit in the assembly of peptides. lookchem.combachem.com The orthogonal protecting groups—the Z-group, cleavable by hydrogenolysis, and the acid-labile tBu group—allow for selective deprotection and chain elongation, which is fundamental to both solid-phase and solution-phase peptide synthesis methodologies. bachem.comthieme-connect.de

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), this compound can be incorporated into a peptide chain, although the use of the Z-group in standard SPPS is less common than the more widely used Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amine. peptide.com However, its derivatives are instrumental. For instance, the related compound Fmoc-Tyr(tBu)-OH is a standard reagent in Fmoc-based SPPS. caymanchem.comsigmaaldrich.com The tert-butyl ether on the tyrosine side chain prevents unwanted side reactions, such as acylation, during the coupling steps. caymanchem.com This protection is stable to the piperidine (B6355638) treatment used for Fmoc group removal but is readily cleaved during the final trifluoroacetic acid (TFA) treatment that simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups. peptide.comsigmaaldrich.com

The strategic use of Z-protected amino acids in SPPS is often reserved for the synthesis of protected peptide fragments that can be later coupled in solution. This hybrid approach leverages the efficiency of SPPS for fragment assembly and the purification advantages of solution-phase methods for the final condensation.

Solution-Phase Peptide Synthesis Applications

This compound finds more traditional and extensive application in solution-phase peptide synthesis. bachem.compeptide.com The Z-group is a classic amine protecting group in this methodology, valued for its stability under a variety of coupling conditions and its clean removal by catalytic hydrogenation. bachem.comadvancedchemtech.com The methyl ester provides C-terminal protection and can be saponified to the free carboxylic acid for subsequent coupling reactions. bachem.com

A typical solution-phase strategy involving this compound would proceed as follows:

Saponification of the methyl ester of this compound to yield Z-Tyr(tBu)-OH.

Coupling of Z-Tyr(tBu)-OH with another amino acid ester (e.g., H-Leu-OMe) using a coupling agent like DCC (dicyclohexylcarbodiimide) or T3P® to form a dipeptide. mdpi.com

Selective deprotection of either the N-terminus (Z-group) or the C-terminus (methyl ester) to allow for further chain elongation.

This iterative process allows for the controlled, stepwise construction of a desired peptide sequence. google.com

Synthesis of Complex Peptide Fragments and Their Conjugates

The attributes of this compound make it an excellent starting material for the synthesis of complex peptide fragments. These fragments can be later assembled into larger peptides or conjugated to other molecules. For example, a protected pentapeptide fragment, H₂N-Tyr(tBu)-Gly-Gly-Phe-Leu-tag, was synthesized iteratively using a solution-phase approach. mdpi.com

Furthermore, the synthesis of peptide-metal complex conjugates has been demonstrated, where a derivative of Z-Tyr-OMe was used in a Mannich-type reaction to introduce a chelating moiety. uni-regensburg.de This highlights the utility of such protected tyrosine derivatives in creating functionalized peptides with tailored properties for applications in diagnostics or therapeutics. The synthesis of peptaibols and other complex natural product analogues also benefits from the use of such protected monomers.

Role in the Synthesis of Tyrosine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. This compound serves as a key precursor in the synthesis of tyrosine-containing peptidomimetics. The protected tyrosine framework can be chemically modified to introduce non-natural linkages or side chains. For example, azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are a class of peptidomimetics with enhanced resistance to proteolysis. nih.gov The synthesis of aza-tyrosine containing peptides can be facilitated using protected tyrosine precursors, where the side chain protection offered by the tBu group is crucial to prevent side reactions during the chemical transformations required to build the aza-amino acid unit. nih.gov

Precursor in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The utility of this compound extends to its role as a crucial intermediate in the synthesis of various biologically active compounds and pharmaceuticals. lookchem.combachem.com Its stable, protected form allows for its incorporation into complex molecular architectures that are later deprotected to yield the final active product.

A significant application is in the synthesis of peptide hormones and their analogues. The controlled, fragment-based synthesis of these molecules often relies on protected amino acid derivatives like this compound to build key sequences.

Synthesis of Goserelin and Deslorelin Acetate (B1210297) Intermediates

Goserelin and Deslorelin are synthetic analogues of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers and other conditions. elte.hu Their structures contain a D-Ser(tBu) residue at position 6. The synthesis of these complex nonapeptides and decapeptides is often accomplished through a fragment condensation strategy.

In the synthesis of Goserelin, a key intermediate fragment might be a protected tetra- or pentapeptide containing the sequence -Tyr-D-Ser(tBu)-Leu-. elte.hu A synthetic route could involve the coupling of a protected tyrosine derivative, conceptually similar to Z-Tyr(tBu)-OH, with the subsequent amino acids in the sequence. For example, a patent describes the synthesis of a buserelin (B193263) (another GnRH analogue) intermediate, Z-Tyr(Bzl)-D-Ser(Tbu)-Leu-Ome, demonstrating the principle of using protected tyrosine derivatives in the construction of these therapeutic peptides. google.com Although this example uses a benzyl (B1604629) ether for side-chain protection, the use of the more acid-labile tBu group is also common and often preferred for final deprotection steps. nih.gov The synthesis of Goserelin intermediates follows a similar logic, where protected fragments are assembled and then condensed to form the full peptide sequence. nih.gov

Precursors for Polypeptide Hormones and Antibiotics

The protected tyrosine derivative, this compound, and analogous compounds are fundamental building blocks in the chemical synthesis of complex polypeptides, including hormones and antibiotics. The strategic use of the benzyloxycarbonyl (Z) group for N-terminal protection and the tert-butyl (tBu) group for the phenolic hydroxyl function of tyrosine prevents unwanted side reactions during peptide chain elongation. google.comthieme-connect.de This protection scheme is crucial for achieving high yields and purity in the final product.

In the synthesis of polypeptide hormones, protected tyrosine residues are frequently incorporated into the peptide sequence. For instance, the synthesis of growth hormone-releasing hormone (GHRH) analogs involves the stepwise coupling of amino acids, where side-chain-protected tyrosine derivatives are essential. nih.gov In one reported synthesis, a complex GHRH analog was assembled on a resin, incorporating N-Me-Tyr(But) as one of the protected amino acid units. nih.gov Similarly, the synthesis of buserelin, a luteinizing hormone-releasing hormone agonist, utilizes protected tyrosine derivatives like Z-Tyr(Bzl)-OH in fragment condensation strategies. google.com These methods involve the synthesis of smaller peptide fragments which are then coupled together to form the final nonapeptide. google.com

The application of tyrosine derivatives extends to the development of novel antibiotics, particularly in the creation of antibiotic-antimicrobial peptide (AMP) conjugates. nih.gov These hybrid molecules aim to overcome antibiotic resistance. In the synthesis of these conjugates, protected amino acids are building blocks. For example, a DES-oncocin analog was synthesized by coupling it to a protected tyrosine derivative, Fmoc-D-Ala-D-Tyr(tBu)-OH, prepared through solid-phase peptide synthesis (SPPS), followed by deprotection. nih.gov The use of protected tyrosine is also seen in the synthesis of proline-rich antimicrobial peptides, where residues like Tyr(O tBu) are incorporated into the peptide backbone. nih.gov

The following table summarizes examples of polypeptide hormones and antibiotics synthesized using protected tyrosine precursors.

Polypeptide ClassSpecific ExampleTyrosine Derivative Used (or similar)Synthetic StrategyReference
Polypeptide HormoneGrowth Hormone-Releasing Hormone (GHRH) AnalogN-Me-Tyr(But)Solid-Phase Peptide Synthesis (SPPS) nih.gov
Polypeptide HormoneBuserelinZ-Tyr(Bzl)-OHFragment Condensation google.com
Antibiotic ConjugateDES-oncocin conjugateFmoc-D-Ala-D-Tyr(tBu)-OHSolid-Phase Peptide Synthesis (SPPS) nih.gov

Applications in Chiral Ligand Design for Asymmetric Catalysis

Amino acid derivatives, including this compound, are valuable starting materials for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. chinesechemsoc.orgfrontiersin.org The inherent chirality of the amino acid provides a scaffold for creating a stereochemically defined environment around a metal center, which is essential for achieving high enantioselectivity. acs.org

Tyrosine-derived ligands have been successfully employed in various catalytic asymmetric transformations. For example, a ligand derived from N-Boc-L-Tyr(tBu)-OH was used in the Pd(II)-catalyzed enantioselective C–H functionalization for the synthesis of P-stereogenic phosphinamides. rsc.org This reaction demonstrates the ability of the tyrosine-based ligand to effectively control the stereochemical outcome at the phosphorus center. rsc.org In another application, a tripeptide D-Pro-Tyr(tBu)-Phe, attached to a resin support, catalyzed a direct aldol (B89426) reaction, affording the product with high enantiomeric excess (87% e.e.). mdpi.com

Furthermore, amino acid esters themselves can act as nucleophiles in catalytic reactions that generate chiral products. Palladium-catalyzed N-allylation of amino acid esters, for instance, has been developed as a powerful method for creating stereocontrolled N-allylated amino acids, which are valuable building blocks. nih.govd-nb.info These reactions often employ chiral diphosphane (B1201432) ligands to achieve high levels of catalyst control and stereoselectivity. nih.govd-nb.inforesearchgate.net Schiff bases derived from tyrosine esters can also be utilized in catalysis. A series of cobalt Schiff base complexes containing a tetradentate ligand derived from the condensation of two equivalents of a protected 3-acetyl-l-tyrosine with ethylenediamine (B42938) has been synthesized. researchgate.net These chiral-at-metal complexes have potential applications in various catalytic processes. researchgate.net

The table below highlights selected asymmetric catalytic reactions utilizing tyrosine-derived ligands or substrates.

Catalytic ReactionChiral Component Derived from TyrosineCatalyst SystemProduct TypeEnantioselectivity/DiastereoselectivityReference
Enantioselective C–H OlefinationBoc-Tyr(tBu)-OH (as chiral ligand)Pd(II)P-stereogenic phosphinamidesUp to 99% ee rsc.org
Direct Aldol ReactionD-Pro-Tyr(tBu)-Phe (as peptide catalyst)Resin-supported peptideβ-hydroxyketone87% ee mdpi.com
Asymmetric N-AllylationL-amino acid esters (as nucleophiles)Pd / Chiral diphosphane ligandN-allylated amino acid estersHigh d.r. d-nb.inforesearchgate.net
Potential CatalysisLigand from protected 3-acetyl-l-tyrosineCobalt(III) Schiff base complexN/AN/A researchgate.net

Development of Novel Tyrosine-Derived Scaffolds

The unique chemical structure of tyrosine, with its versatile phenolic side chain, makes it an excellent starting point for the development of novel molecular scaffolds with applications in materials science and medicinal chemistry. This compound and related derivatives serve as key intermediates in the synthesis of these advanced structures.

A significant application is in the field of bioresorbable medical devices. A novel polymer, Tyrocore™, has been specifically designed for use in cardiovascular scaffolds. revamedical.com This polymer is a copolymer of short-chain polylactic acid and iodinated tyrosine analogs. The tyrosine component provides inherent strength due to its phenyl ring, while the iodine atoms offer radiopacity for visualization under fluoroscopy—a critical advantage over first-generation polylactic acid scaffolds. revamedical.com The synthesis of such polymers relies on the availability of functionalized tyrosine monomers.

In drug discovery and chemical biology, tyrosine derivatives are used to construct complex molecular architectures. For example, in the synthetic efforts towards diazonamide A, a marine natural product with potent antimitotic activity, a benzofuranone core was synthesized from N-Z-tyrosine methyl ester. researchgate.net This involved a multi-step sequence including a Claisen rearrangement of a cinnamyl ether derived from the tyrosine precursor. researchgate.net

Furthermore, tyrosine residues within peptides can be chemically modified to create libraries of structurally diverse molecules. A strategy known as "proline editing" has been demonstrated in a model tetrapeptide containing a Tyr(O tBu) residue. nih.gov In this approach, a hydroxyproline (B1673980) residue within the peptide is chemically modified on the solid phase, while the tyrosine residue remains protected, showcasing how protected amino acids are integral to the synthesis of complex and functionally diverse peptide-based scaffolds. nih.gov

The following table summarizes the development of novel scaffolds from tyrosine derivatives.

Scaffold TypeDescriptionKey Tyrosine DerivativeApplication AreaReference
Bioresorbable Polymer (Tyrocore™)Copolymer of iodinated tyrosine analogs and polylactic acid.Iodinated desaminotyrosineCardiovascular Scaffolds revamedical.com
Benzofuranone CoreAn advanced intermediate in the total synthesis of Diazonamide A.N-Z-tyrosine methyl esterNatural Product Synthesis researchgate.net
Modified PeptideA tetrapeptide scaffold (Ac-TYPN-NH₂) used for creating diverse proline analogs.Ac-Thr(O tBu)-Tyr(O tBu)-Chemical Biology, Drug Discovery nih.gov

Biological and Biochemical Research Applications

Design and Synthesis of Biochemical Probes and Molecular Tools

Protected amino acid derivatives like Z-Tyr(tbu)-ome serve as crucial components in the design and synthesis of sophisticated biochemical probes and molecular tools. These tools are essential for dissecting complex biological processes at the molecular level.

Development of Tyrosine-Modified Probes for Cellular Studies

The tert-butyl modification on the tyrosine hydroxyl group of this compound can be leveraged to create modified tyrosine residues within peptides or small molecules. These modifications can alter the physicochemical properties of the resulting probes, influencing their cellular uptake, localization, and interaction with biological targets. Such probes are instrumental in tracking cellular pathways, visualizing molecular events, and understanding the dynamic behavior of biomolecules within living cells. chemsrc.comnih.gov

Use in Photoactive Peptides for Radical Generation and Transport Studies

This compound can be incorporated into peptides designed to be photoactive. Upon irradiation with specific wavelengths of light, these peptides can generate reactive species, such as tyrosyl radicals. Studies involving these photoactive peptides are vital for investigating mechanisms of radical generation, transport within biological systems, and their role in enzymatic processes. For instance, research on ribonucleotide reductase (RNR) has utilized modified tyrosine residues in peptides to understand proton-coupled electron transfer (PCET) pathways and the dynamics of radical intermediates. nih.govresearchgate.netacs.orgacs.orgacs.orgnih.govnih.gov

Investigations into Enzymatic Transformations Involving Tyrosine Analogs

The structural similarity of this compound to natural tyrosine allows it to serve as a valuable analog in studies of enzymes that process tyrosine or related aromatic amino acids. The protective groups can modulate its interaction with enzyme active sites, providing insights into substrate specificity and catalytic mechanisms.

Substrate Analogs for Tyrosine Hydroxylase Studies

Tyrosine hydroxylase (TH) is a key enzyme in the biosynthesis of catecholamines. Protected tyrosine derivatives, including those with modifications on the hydroxyl group, can be investigated as substrate analogs to understand TH's catalytic mechanism, substrate binding, and regulation. These analogs can help elucidate the enzyme's specificity and identify potential modulators of its activity. researchgate.netwikipedia.orgnih.govnih.govuib.no

Role in Studies of Tyrosinase Structure Analogs for Melanin (B1238610) Inhibition

Tyrosinase is a copper-containing enzyme critical for melanin production. Analogs of tyrosine, such as protected derivatives, are explored for their potential to inhibit tyrosinase activity. By studying how these analogs interact with tyrosinase, researchers aim to develop compounds that can modulate melanin synthesis, which is relevant for treating hyperpigmentation disorders and for cosmetic applications. nih.govwikipedia.orgmdpi.comtandfonline.comresearchgate.net

Self-Assembly Studies of this compound and Related Aromatic Amino Acid Derivatives

Aromatic amino acids and their derivatives are known to undergo self-assembly into various supramolecular structures, driven by non-covalent interactions like hydrogen bonding and π–π stacking. This compound, as a protected aromatic amino acid derivative, can participate in such self-assembly processes. Research in this area investigates how modifications, including the tert-butyl group and esterification, influence the formation of ordered nanostructures, such as fibers, gels, or other complex architectures. Understanding these self-assembly behaviors is crucial for designing novel functional materials with applications in nanotechnology, biomaterials, and drug delivery. acs.orgrsc.orgnih.govbeilstein-journals.orgacs.orgchemrxiv.orgresearchgate.netnih.govuminho.pt

Compound Name Table

Common NameScientific NameCAS Number
This compoundN-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester5068-29-1
Z-Tyr(tBu)-OHN-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine5545-54-0
Fmoc-Tyr(tbu)-OHN-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosineN/A
Z-Phe-OHN-Benzyloxycarbonyl-L-phenylalanineN/A
Z-Trp-OHN-Benzyloxycarbonyl-L-tryptophanN/A
Z-Tyr-OHN-Benzyloxycarbonyl-L-tyrosineN/A
N-Cbz-N-methyl-(O-tert-butyl)tyrosineN-Cbz-N-methyl-(O-tert-butyl)tyrosine67586-06-5
Boc-Tyr-OMeBoc-L-Tyrosine methyl ester4326-36-7
O-tert-Butyl-L-tyrosine methyl esterO-tert-Butyl-L-tyrosine methyl ester hydrochloride51482-39-4
N-Benzyloxycarbonyl-O-Tert-Butyl-L-Tyrosine Dicyclohexylamine SaltN-Benzyloxycarbonyl-O-Tert-Butyl-L-Tyrosine Dicyclohexylamine SaltN/A

Mechanisms of Self-Assembled Structure Formation

This compound, and related protected tyrosine derivatives, exhibit remarkable self-assembly capabilities driven by non-covalent interactions. Research indicates that these molecules can spontaneously organize into well-defined supramolecular structures. The mechanisms governing this self-assembly are influenced by factors such as concentration, temperature, and solvent environment. Studies on similar modified amino acids, like Fmoc-Tyr(tbu)-OH, have revealed that at lower concentrations, spherical aggregates are formed, while increasing the concentration can lead to the formation of rod-like structures . Other research has reported the formation of diverse morphologies, including fibers, spherical aggregates, and flower-like structures from modified aromatic amino acids, suggesting a tunable assembly process researchgate.netchemrxiv.orgresearchgate.net. The self-association phenomenon is often attributed to the amphiphilic nature of these molecules and interactions involving their aromatic side chains, such as π-π stacking, alongside hydrogen bonding frontiersin.org. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in elucidating the mechanisms of these self-assembled structure formations, often studied under varying concentrations and temperatures researchgate.netchemrxiv.orgresearchgate.net.

Characterization of Supramolecular Architectures

The supramolecular architectures formed by this compound and related compounds are characterized using a variety of advanced spectroscopic and microscopic techniques. These methods provide crucial insights into the morphology, structure, and intermolecular interactions of the assembled entities. Commonly employed spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly solution-state ¹H NMR, which helps in understanding the molecular dynamics and interactions driving self-assembly researchgate.netchemrxiv.orgresearchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and study hydrogen bonding networks within the assembled structures researchgate.netresearchgate.net.

UV-Visible Spectroscopy and Fluorescence Spectroscopy: Employed to probe electronic transitions and conformational changes, providing information about the assembly process and the environment of chromophores researchgate.netresearchgate.net.

Microscopic techniques are vital for visualizing the morphology of the self-assembled structures:

Optical Microscopy: Used to observe the macroscopic forms of self-assemblies, such as fibers or flower-like structures researchgate.net.

Atomic Force Microscopy (AFM): Provides high-resolution surface imaging, allowing for detailed analysis of the topography and dimensions of nanostructures, including film thickness nih.gov.

Furthermore, the formation of three-dimensional supramolecular structures is often stabilized by intermolecular forces such as hydrogen bonds and π–π stacking interactions, which are critical for maintaining the integrity and properties of the assembled materials researchgate.net.

Potential for Biomaterial Design

The self-assembly properties of this compound and its derivatives make them highly promising candidates for the design of novel biomaterials with diverse applications. Their ability to form ordered nanostructures, such as hydrogels and thin films, opens avenues in tissue engineering and drug delivery systems frontiersin.orguminho.pt. Peptides synthesized using these protected amino acids can mimic the extracellular matrix, providing a scaffold that supports cell growth and promotes tissue regeneration . In drug delivery, the self-assembled peptide structures can encapsulate therapeutic agents, enabling controlled release and enhancing bioavailability frontiersin.orguminho.pt. Research has shown that bolaamphiphiles based on dehydrodipeptides, including tyrosine derivatives, can act as supramolecular hydrogelators and are considered promising platforms for drug delivery uminho.pt. These materials are often viscoelastic and have been assessed for their biocompatibility, indicating their potential for safe integration into biological systems uminho.pt.

Research into Peptide-Protein Interactions utilizing this compound containing sequences

Peptides incorporating modified amino acids like this compound are instrumental in unraveling complex peptide-protein interactions (PPIs). Peptides synthesized using derivatives such as Fmoc-D-Tyr(tBu)-OH serve as valuable probes in biological studies, aiding in the investigation of protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms . These studies are crucial for understanding protein structures, functions, and the intricate signaling pathways within cells nih.gov.

Advanced techniques are employed to quantify and characterize these interactions. Fluorescence polarization assays and protein microarray techniques are utilized to measure binding affinities and map domain-peptide interactions, providing quantitative data essential for understanding the specificity and strength of these molecular recognition events nih.gov. The insights gained from studying these interactions are vital for predicting binding specificities, the rational design of peptide-mediated interactions, and the development of peptides as therapeutic agents nih.gov. By incorporating specific amino acid sequences, researchers can engineer peptides that selectively bind to target proteins, offering potential applications in diagnostics and therapeutics nih.gov.

Compound List

this compound

Fmoc-Thr(tBu)-OH

Fmoc-D-Tyr(tBu)-OH

this compound

Z-Phe-OH

Z-Trp-OH

Z-Tyr-OH

Fmoc-Tyr(tbu)-OH

H-Tyr(tBu)-OH

H-D-Tyr(tBu)-OH

H-DL-Tyr(tBu)-OH

H-Tyr-OH

H-Phe-OH

H-Tyr(Me)-OH

Z-Tyr(3-Ac)-OMe

Tyr-C7mer peptide (YYACAYY)

D-Pro-Tyr(tBu)-Phe

Future Research Directions and Emerging Applications

Innovations in Synthetic Strategies for Z-Tyr(tbu)-ome and its Analogs

Future synthetic endeavors for this compound and its analogs will aim for enhanced efficiency, sustainability, and stereochemical control. Research is expected to explore greener synthetic routes, potentially employing biocatalysis or flow chemistry to minimize waste and energy consumption. Innovations may include the development of more streamlined multi-step syntheses, reducing reaction times and purification challenges. Furthermore, there is a drive to develop stereoselective methods that can efficiently produce analogs with modified side chains or protecting groups, ensuring high enantiomeric purity nih.govgoogle.commdpi.com. Microwave-assisted or sonochemical techniques could also be investigated to accelerate reaction kinetics and improve yields nih.govopenaccessjournals.com.

Exploration of Novel Protecting Group Chemistries

While benzyloxycarbonyl (Z) and tert-butyl (tBu) are well-established protecting groups, future research may focus on developing novel or improved protecting group strategies for tyrosine derivatives. This includes exploring groups that offer greater orthogonality, allowing for selective deprotection in the presence of other protecting groups commonly used in complex peptide synthesis acs.orggoogle.comiris-biotech.de. The development of protecting groups cleavable under milder conditions, potentially near-neutral pH or specific enzymatic cleavage, is also a key area for future investigation. Such advancements would broaden the compatibility of this compound with sensitive peptide sequences and complex synthetic schemes researchgate.netgoogle.com.

Advanced Applications in Chemical Biology and Proteomics Research

The utility of this compound extends to advanced applications in chemical biology and proteomics. Future research will likely focus on its incorporation into peptide-based therapeutics, where modifications can enhance stability, bioavailability, and targeted delivery thelifesciencesmagazine.combachem.com. As a chemical probe, this compound or its derivatives could be used to study enzyme mechanisms, protein-ligand interactions with high specificity, or to investigate post-translational modifications of tyrosine residues nih.govresearchgate.netjst.go.jprsc.org. In proteomics, its potential as a precursor for stable isotope-labeled internal standards or for developing novel labeling strategies for quantitative analysis is an area of emerging interest researchgate.netresearchgate.net. The site-specific modification of tyrosine residues offers a robust alternative to traditional cysteine and lysine (B10760008) modifications, opening new avenues for protein functionalization nih.govjst.go.jprsc.orgresearchgate.net.

Computational Studies on this compound Reactivity and Conformation

Computational methods will play an increasingly vital role in understanding and predicting the behavior of this compound. Future research will likely employ advanced computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to elucidate reaction mechanisms during synthesis and degradation, and to predict preferred conformations mdpi.comacs.orgscirp.orgrsc.org. These studies can provide insights into the electronic properties, reactivity indices, and potential biological interactions of the compound. In silico screening for potential biological targets and predictive modeling of its behavior in complex reaction mixtures will also be crucial for guiding experimental design and accelerating discovery researchgate.netdntb.gov.uaacs.org.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is a key area for future development. Research will focus on optimizing its use in high-throughput automated peptide synthesizers, ensuring compatibility with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols openaccessjournals.comthelifesciencesmagazine.comnih.govvapourtec.comcreative-peptides.com. This includes evaluating its solubility in common SPPS solvents, stability under automated coupling and deprotection cycles, and developing specialized protocols for efficient incorporation. The development of resin-bound versions or pre-activated building blocks could further streamline its use in automated workflows, potentially enabling the rapid synthesis of peptide libraries for screening creative-peptides.combiorxiv.orgnih.gov.

Conclusion

Summary of Z-Tyr(tbu)-ome's Significance in Academic Research

In academic research, the principal significance of this compound lies in its function as a key intermediate in the preparation of Fmoc-Tyr(tBu)-OH, a workhorse reagent in modern solid-phase peptide synthesis (SPPS). google.comnbinno.comchemicalbook.com The benzyloxycarbonyl (Z) group serves as a reliable protecting group for the amine terminus, the tert-butyl (tBu) group effectively shields the reactive phenol (B47542) side chain of tyrosine, and the methyl ester (-ome) protects the carboxyl terminus. This strategic protection is crucial for preventing undesirable side reactions during synthetic transformations.

While direct applications of this compound in biological studies are not extensively documented, its role in facilitating the synthesis of peptides for research purposes is a noteworthy contribution. The ability to efficiently produce protected tyrosine derivatives is fundamental to accessing a wide array of peptides used to investigate biological processes.

Key Contributions to Organic Synthesis and Chemical Biology

The primary contribution of this compound to organic synthesis is its established role as a precursor to Fmoc-Tyr(tBu)-OH. google.comnbinno.com The synthesis of this widely used Fmoc-protected amino acid often proceeds through a multi-step sequence where Z-L-Tyr(tBu)-OMe is a pivotal intermediate. google.com This underscores the compound's importance in the supply chain of essential reagents for automated and manual peptide synthesis.

Furthermore, this compound is well-suited for use in solution-phase peptide synthesis. peptide.com The Z-group has a long history in this classical approach to peptide assembly, which remains relevant for the synthesis of shorter peptides and for fragment condensation strategies in the production of larger, more complex peptides. peptide.comspringernature.com In this context, this compound provides a stable and reliable building block for the incorporation of a protected tyrosine residue into a growing peptide chain in a solution-based environment.

In the broader field of chemical biology, the contribution of this compound is indirect but foundational. By enabling the synthesis of peptides through both its conversion to Fmoc-Tyr(tBu)-OH and its direct use in solution-phase methods, it facilitates the creation of tools to probe biological systems. These synthetic peptides are instrumental in studying protein-protein interactions, enzyme mechanisms, and as potential therapeutic agents.

Future Outlook for this compound Related Investigations

The future of this compound is intrinsically linked to the evolving landscape of peptide synthesis and the demand for its downstream products. As long as Fmoc-based solid-phase peptide synthesis remains a dominant methodology, the need for efficient synthetic routes to Fmoc-Tyr(tBu)-OH will persist, thereby securing the relevance of this compound as a key intermediate.

Moreover, as interest in hybrid synthesis strategies that combine solid-phase and solution-phase techniques for the production of very long or complex peptides continues, the utility of Z-protected amino acids like this compound in solution-phase fragment condensation may see continued application. chempep.com

Future research may also explore the development of novel, more efficient synthetic pathways to Fmoc-Tyr(tBu)-OH that might bypass the use of this compound. However, the established and reliable nature of the current synthetic routes suggests that this compound will likely remain a relevant compound in the toolkit of synthetic chemists for the foreseeable future. The ongoing development of new protecting groups and synthetic strategies in peptide chemistry will ultimately shape the long-term significance of this particular protected amino acid derivative. nih.govcreative-peptides.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Z-Tyr(tBu)-ome to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic testing of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for peptide coupling reactions due to their ability to dissolve protected amino acids .
  • Catalyst efficiency : Use coupling agents like HOBt/DCC or newer alternatives (e.g., COMU) to minimize racemization .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization can isolate the product. Purity should be verified via HPLC with a C18 column and UV detection at 220 nm .
  • Yield tracking : Document yields at each step (e.g., deprotection, coupling) to identify bottlenecks. A sample data table is recommended:
StepSolventCatalystTemperature (°C)Yield (%)Purity (HPLC)
DeprotectionTFA/DCM-258595%
CouplingDMFCOMU0–5 (ice bath)7898%
  • Reference : Experimental reproducibility guidelines in emphasize documenting parameters for peer validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integrity of the tert-butyl (tBu) and benzyloxycarbonyl (Z) protecting groups. For example, the tBu group shows a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at 337.4 Da for Boc-Tyr(tBu)-OH, a related compound) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of tBu) confirm functional groups .
    • Reference : mandates reporting characterization data to validate compound identity and purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over weeks. Monitor degradation via HPLC .
  • Light sensitivity : Store samples in amber vials and compare with clear vials under UV/visible light exposure .
  • Data interpretation : Use Arrhenius kinetics to predict shelf life. For example, a 10% degradation threshold at 25°C may indicate a 6-month stability window.

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across literature sources?

  • Methodological Answer :

  • Experimental validation : Replicate solubility tests using standardized buffers (e.g., PBS, DMSO) and report conditions (e.g., temperature, agitation) .
  • Meta-analysis : Tabulate discrepancies and identify trends (e.g., higher solubility in DMSO vs. aqueous buffers):
SourceSolventSolubility (mg/mL)Temperature (°C)
Study A (2019)DMSO5025
Study B (2021)PBS2.337
  • Reference : stresses reliance on professional databases (e.g., Reaxys) for accurate data .

Q. How can computational modeling predict the reactivity of this compound in peptide synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for coupling reactions with different amino acids (e.g., glycine vs. proline) using software like Gaussian .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates measured via LC-MS) .

Q. What protocols ensure reproducible enzymatic deprotection of this compound in biocatalytic studies?

  • Methodological Answer :

  • Enzyme screening : Test hydrolases (e.g., lipases, esterases) under mild pH (6–8) and temperature (30–40°C) conditions .
  • Real-time monitoring : Use UV-Vis spectroscopy to track deprotection (e.g., absorbance shift at 280 nm for free tyrosine) .
  • Scale-up considerations : Optimize enzyme loading (e.g., 5–10% w/w) and agitation speed to prevent denaturation .

Guidelines for Data Reporting

  • Primary vs. Secondary Sources : Cite peer-reviewed journals (e.g., J. Org. Chem.) over non-academic platforms .
  • Reproducibility : Follow ’s standards for experimental details (e.g., equipment brands, software versions) .
  • Ethical Compliance : For human/animal studies, obtain ethics committee approval as per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr(tbu)-ome
Reactant of Route 2
Reactant of Route 2
Z-Tyr(tbu)-ome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.